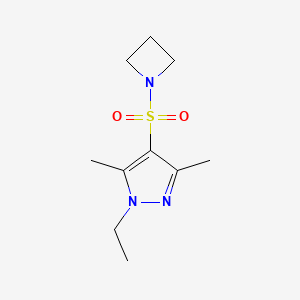
8-(ethylthio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(ethylthio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as EHTPD, is a purine derivative that has been widely studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Aplicaciones Científicas De Investigación
General Overview
Application in Environmental and Biological Systems
Compounds with alkyl or ethyl groups attached to heterocyclic cores, similar to 8-(ethylthio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione, often exhibit biological activity or environmental relevance. For instance, parabens, which are esters of para-hydroxybenzoic acid with alkyl groups, have been studied for their occurrence, fate, and behavior in aquatic environments due to their use as preservatives and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015). Such studies highlight the importance of understanding the environmental impact and biodegradability of chemically similar compounds.
Thermoelectric Materials Research
The structure of 8-(ethylthio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione suggests potential for investigation in materials science, particularly in the development of organic thermoelectric materials. Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, for example, has shown significant advancements in thermoelectric performance, with efforts to enhance electrical conductivity and thermopower through chemical treatments (Yue & Xu, 2012). The investigation into the electronic properties of heterocyclic compounds can contribute to this field by exploring new materials for energy conversion applications.
Genetic and Molecular Biology Applications
Compounds like 8-(ethylthio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione, which contain purine bases, are of interest in genetic and molecular biology research due to purines' role in DNA and RNA. The study of purine-utilizing enzymes, which are involved in the catabolism of nitrogen-containing bases, highlights the significance of purine derivatives in understanding biological actions and designing inhibitors for diseases like malaria and cancer (Chauhan & Kumar, 2015). Such research underscores the potential biomedical applications of purine derivatives in drug design and molecular biology.
Propiedades
IUPAC Name |
8-ethylsulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-7-8-9-10-19-11-12(16-15(19)22-5-2)18(3)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCBGZPQZIQKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)



![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)



![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)